molecular formula C28H12Cl2N2O4 B1682195 Vat blue 6 CAS No. 130-20-1

Vat blue 6

Cat. No.: B1682195
CAS No.: 130-20-1
M. Wt: 511.3 g/mol
InChI Key: UGCDBQWJXSAYIL-UHFFFAOYSA-N
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Description

Vat Blue 6: , also known as Blue K, is a vat dye primarily used in textile dyeing processes. Vat dyes are a class of dyes that are insoluble in water and require a reduction process to become soluble. This compound is known for its excellent color fastness properties, making it a popular choice for dyeing cotton and other cellulosic fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Vat Blue 6 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the fusion of 2-aminoanthraquinone with caustic potash to obtain the colorant . The dye is then reduced to its leuco form using a reducing agent such as sodium dithionite (sodium hydrosulfite) in an alkaline solution .

Industrial Production Methods: : In industrial settings, this compound is produced by dissolving the dye in a vat using caustic soda and sodium hydrosulfite. The dye is then applied to the textile fibers, and subsequent oxidation restores the dye to its insoluble form, resulting in a vibrant and durable color .

Chemical Reactions Analysis

Types of Reactions: : Vat Blue 6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agent: Sodium hydrosulfite (sodium dithionite)

    Alkaline Solution: Caustic soda (sodium hydroxide)

    Oxidizing Agent: Atmospheric oxygen

Major Products Formed

Mechanism of Action

The mechanism of action of Vat Blue 6 involves its reduction to the leuco form, which is soluble in water and can penetrate the textile fibers. Once inside the fibers, the leuco form is oxidized back to the insoluble dye form, resulting in a strong and durable color. The molecular targets and pathways involved include the interaction of the dye with the cellulose fibers and the redox reactions that facilitate the dyeing process .

Properties

IUPAC Name

15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone
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InChI

InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UGCDBQWJXSAYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl
Source PubChem
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Molecular Formula

C28H12Cl2N2O4
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DSSTOX Substance ID

DTXSID9044532
Record name D&C Blue No. 9
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Molecular Weight

511.3 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Vat Blue 6
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Solubility

ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/
Record name VAT BLUE 6
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CAS No.

130-20-1, 39456-82-1, 57284-96-5
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Record name Vat Blue 6
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Record name D&C BLUE NO. 9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Vat Blue 6 suitable for camouflage applications, particularly in the near-infrared (NIR) region?

A1: this compound possesses a molecular structure that enables it to absorb and reflect light in a manner similar to green leaves, particularly in the NIR region []. This property makes it valuable for camouflage applications, as it allows fabrics dyed with this compound to blend with foliage and become less detectable in both the visible and NIR spectrum.

Q2: How does the concentration of this compound affect its camouflage properties?

A2: Research indicates that the camouflage effectiveness of this compound is influenced by its concentration []. Specifically, a concentration of 0.85% on weight of fiber (owf) and 1.2% owf was found to exhibit a reflectance curve closely resembling that of green leaves, outperforming other concentrations and dyes like C.I. Vat Yellow 2 and C.I. Vat Red 13.

Q3: Can this compound be combined with other dyes to achieve specific camouflage shades?

A3: Yes, this compound can be mixed with other vat dyes, such as C.I. Vat Red 13, to create specific shades for camouflage purposes []. Studies have successfully used these dyes to achieve standard shades like NATO and forest green on cotton fabrics. These mixtures retained their camouflage properties in both the visible and NIR regions.

Q4: How does dyeing cotton fabrics with this compound impact the adsorption of antibacterial agents like silver and copper particles?

A4: Dyeing cotton fabrics with this compound enhances the adsorption of silver and copper particles, which are commonly used as antibacterial agents []. This suggests that this compound can be incorporated into textile treatments to enhance their antibacterial properties. The mechanism behind this improved adsorption might be related to changes in the fabric's surface properties induced by the dye.

Q5: What are the advantages of using this compound in the formulation of environment-friendly dyes?

A5: this compound forms a key component in environment-friendly blue vat dye formulations []. This is largely due to its ability to achieve high diffusivity and dispersing stability in suspension form, minimizing the need for harsh chemicals and processes typically associated with traditional dye production. These formulations often incorporate multiple dispersing agents alongside this compound to achieve these desirable properties.

Q6: How does the chemical structure of vat dyes like this compound affect their dyeing properties on different fabrics?

A7: The chemical structure of this compound and similar vat dyes significantly impacts their dyeing characteristics on various fabrics []. For instance, vat dyes containing -NHCO- and -NH- groups, while offering vibrant colors, can undergo hydrolysis and overreduction, particularly on polyester fabrics at high temperatures. This highlights the importance of carefully selecting vat dyes and optimizing dyeing conditions based on the target fabric and desired outcome.

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